molecular formula C23H22N4O5 B608197 JJKK048 CAS No. 1515855-97-6

JJKK048

カタログ番号: B608197
CAS番号: 1515855-97-6
分子量: 434.452
InChIキー: CLSNATLUIXZPMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

JJKK 048 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the inhibition of MAGL and its effects on lipid metabolism.

    Biology: Helps in understanding the role of MAGL in various biological processes, including pain modulation and neuroinflammation.

    Medicine: Investigated for its potential therapeutic applications in treating conditions such as pain, neurodegenerative disorders, and cancer.

    Industry: Utilized in the development of new drugs targeting the endocannabinoid system

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of JJKK 048 involves the preparation of piperidine triazole urea derivatives. The key steps include the formation of the triazole ring and the subsequent attachment of the piperidine moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of heat to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of JJKK 048 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

化学反応の分析

Types of Reactions: JJKK 048 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazole and piperidine moieties. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of JJKK 048 .

類似化合物との比較

Uniqueness of JJKK 048: JJKK 048 stands out due to its ultrapotent and highly selective inhibition of MAGL. It exhibits greater selectivity over other endocannabinoid targets such as fatty acid amide hydrolase (FAAH) and alpha/beta hydrolase domain-containing protein 6 (ABHD6), making it a valuable tool for specific studies on MAGL .

生物活性

JJKK 048 is a highly potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a critical role in the metabolism of endocannabinoids and other lipid mediators. This article delves into the biological activity of JJKK 048, including its mechanisms, effects in vivo, and relevant research findings.

  • Chemical Name: 4-[Bis(1,3-benzodioxol-5-yl)methyl]-1-piperidinyl]-1H-1,2,4-triazol-1-yl-methanone
  • CAS Number: 1515855-97-6
  • Molecular Formula: C23H22N4O5
  • Purity: ≥98%

JJKK 048 functions primarily by inhibiting the activity of MAGL. The compound exhibits an IC50 value of 0.4 nM , indicating its high potency. It shows remarkable selectivity, with over 13,000-fold selectivity for MAGL compared to fatty acid amide hydrolase (FAAH) and approximately 630-fold selectivity over alpha/beta hydrolase domain-containing protein 6 (ABHD6) .

In Vivo Studies

Research has demonstrated that JJKK 048 significantly increases the levels of 2-arachidonoylglycerol (2-AG) in the brain when administered to mice. This elevation occurs without affecting the levels of anandamide, another key endocannabinoid . The increase in 2-AG is associated with various physiological effects, particularly in pain modulation.

Analgesic Effects:

  • JJKK 048 has been shown to promote analgesia in multiple pain models:
    • In a writhing test, low doses provided significant pain relief without causing cannabimimetic side effects.
    • At higher doses, it induced analgesia in both the writhing test and tail immersion test, alongside effects such as hypomotility and hyperthermia .

Comparative Activity Table

CompoundIC50 (nM)Selectivity for MAGL over FAAHSelectivity for MAGL over ABHD6Analgesic Effect
JJKK 0480.4>13,000~630Yes
JZL184~10ModerateLowYes
URB597~30LowNot applicableNo

Case Studies

  • Study on Pain Models:
    • In a study published by Aaltonen et al. (2016), JJKK 048 was characterized for its analgesic properties. The results indicated that this compound could effectively reduce pain responses in animal models while maintaining a favorable side effect profile compared to traditional analgesics .
  • Activity-Based Protein Profiling:
    • A comprehensive study involving activity-based protein profiling revealed that JJKK 048 maintains high specificity toward MAGL among other serine hydrolases, suggesting its potential utility in therapeutic applications targeting endocannabinoid signaling pathways .

特性

IUPAC Name

[4-[bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c28-23(27-12-24-11-25-27)26-7-5-15(6-8-26)22(16-1-3-18-20(9-16)31-13-29-18)17-2-4-19-21(10-17)32-14-30-19/h1-4,9-12,15,22H,5-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSNATLUIXZPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C(=O)N6C=NC=N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does JJKK048 impact epileptiform activity?

A: Research indicates that this compound exhibits anticonvulsant properties. When co-administered with WWL70 (another MAGL inhibitor) prior to pentylenetetrazol (PTZ)-induced seizures in rats, this compound significantly increased the latency to seizure onset and reduced the duration of epileptiform activity. [] This suggests that increasing 2-AG levels through MAGL inhibition may have a protective effect against seizures.

Q2: What is the role of this compound in ABCG2 transporter-mediated drug resistance?

A: While the provided abstract doesn't offer specific details, it highlights that this compound shows promise in ameliorating ABCG2 transporter-mediated regorafenib resistance in triple-negative breast cancer cells exposed to hypoxia. [] This suggests a potential role for this compound and MAGL inhibition in overcoming drug resistance in certain cancer types.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。